molecular formula C9H21N3O B13767576 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL CAS No. 54736-47-9

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL

Cat. No.: B13767576
CAS No.: 54736-47-9
M. Wt: 187.28 g/mol
InChI Key: IFJMAOCMMIEGBE-UHFFFAOYSA-N
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Description

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL is a chemical compound with the molecular formula C9H21N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL typically involves the reaction of piperazine with an appropriate alkylating agent. One common method involves the reaction of piperazine with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated piperazine derivatives.

Scientific Research Applications

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the additional alkyl group.

    1-(2-Aminoethyl)piperazine: Contains an amino group instead of a hydroxyl group.

    1-(2-Chloroethyl)piperazine: Contains a chloro group instead of a hydroxyl group.

Uniqueness

1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyl group allows for hydrogen bonding, enhancing its solubility and reactivity.

Properties

54736-47-9

Molecular Formula

C9H21N3O

Molecular Weight

187.28 g/mol

IUPAC Name

1-(2-piperazin-1-ylethylamino)propan-2-ol

InChI

InChI=1S/C9H21N3O/c1-9(13)8-11-4-7-12-5-2-10-3-6-12/h9-11,13H,2-8H2,1H3

InChI Key

IFJMAOCMMIEGBE-UHFFFAOYSA-N

Canonical SMILES

CC(CNCCN1CCNCC1)O

Origin of Product

United States

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